molecular formula C12H17ClN2O2S B492554 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine CAS No. 667912-05-2

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B492554
CAS No.: 667912-05-2
M. Wt: 288.79g/mol
InChI Key: IYTBOAYXBNECFR-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 3-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring

Preparation Methods

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine in an appropriate solvent, such as dichloromethane, under stirring. The reaction mixture is then allowed to react at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions vary based on the specific reaction being performed.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antiviral or anticancer agent.

    Industrial Applications: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazines, such as:

    1-(3-Chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: This compound has a similar structure but with a 4-methylphenyl group instead of an ethyl group.

    1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine: This compound lacks the ethyl group, making it less bulky.

    1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine: This compound has a methyl group instead of an ethyl group, affecting its reactivity and interactions.

Biological Activity

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is a compound with a piperazine core that exhibits significant biological activity, particularly in oncology and neuropharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN2O2S. Its structure comprises a piperazine ring substituted with a chlorophenyl group and a sulfonyl moiety, which contributes to its reactivity and biological activity.

This compound's biological activity can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells, making it a potential anticancer agent.
  • Neurotransmitter Interaction : Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting potential applications as anxiolytics or antidepressants due to their interactions with serotonin and dopamine receptors .

Anticancer Activity

This compound has demonstrated notable efficacy against various cancer cell lines. Here are some key findings:

  • Cell Line Studies : In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells. For instance, related piperazine derivatives have shown IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
CompoundCell LineIC50 Value (µM)Reference
This compoundMCF-78.10
Related Piperazine DerivativeA54910.28

Neuropharmacological Activity

In addition to its anticancer properties, this compound may also possess neuropharmacological effects:

  • Anticonvulsant Properties : Some piperazine derivatives have shown marked anticonvulsant activity in animal models, suggesting that this compound could be explored for treating seizure disorders .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and selectivity towards specific biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesUnique Properties
1-(Phenylsulfonyl)piperazineContains a phenylsulfonyl groupUsed in synthesizing other drugs
1-(4-Bromophenyl)sulfonyl-4-methylpiperazineBromine substitution at para positionExhibits antimicrobial properties
1-(3-Nitrophenyl)sulfonyl-piperazineNitrophenol moietyPotential anti-inflammatory effects

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Caspase Activation : Research indicates that compounds with similar structures induce apoptosis through caspase activation pathways. For example, studies demonstrated enhanced caspase 9 levels in treated MCF-7 cells, suggesting effective apoptotic signaling .
  • Molecular Docking Studies : Virtual screening has shown that these compounds can form critical interactions with target proteins, enhancing their efficacy as inhibitors of cancer cell proliferation .

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTBOAYXBNECFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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